Lysyl Hydroxylase Inhibitory Activity: Complete Ablation Versus Minoxidil's Concentration-Dependent Suppression
In a direct head-to-head structure–activity relationship (SAR) study using cultured human skin fibroblasts, Murad et al. (1992) demonstrated that minoxidil suppresses lysyl hydroxylase (LH) activity in a concentration-dependent manner (25–500 μM), whereas the analog bearing an N-methylpiperazinyl group at position 6—the exact structural core of CAS 83540-32-3—exhibited a complete loss of LH inhibitory activity [1]. Minoxidil's LH suppression in human skin fibroblasts is measurable across a 25–500 μM concentration range over 6–48 h treatment duration [2]. In contrast, the N-methylpiperazinyl analog showed no detectable enzyme suppression under identical assay conditions [1]. This binary functional divergence (active → inactive) is directly attributable to the single structural substitution of piperidinyl with N-methylpiperazinyl [1].
| Evidence Dimension | Lysyl hydroxylase (LH) inhibitory activity in cultured human skin fibroblasts |
|---|---|
| Target Compound Data | No detectable suppression of LH activity (complete loss of function) for the N-methylpiperazinyl-substituted analog |
| Comparator Or Baseline | Minoxidil (CAS 38304-91-5): Concentration-dependent LH suppression from 25 to 500 μM over 6–48 h treatment; extent of LH activity loss proportional to concentration and duration |
| Quantified Difference | Binary functional switch: Minoxidil = active LH inhibitor; N-methylpiperazinyl analog (core structure of CAS 83540-32-3) = inactive (complete loss of enzyme suppression) |
| Conditions | Human skin fibroblasts in culture; minoxidil concentration range 25–500 μM; treatment duration 6–48 h; lysyl hydroxylase activity measured by hydroxylysine formation during collagen biosynthesis (Arch Biochem Biophys 1992;292:234-8; J Biol Chem 1987;262:11973-8) |
Why This Matters
This binary functional difference makes CAS 83540-32-3 uniquely suited as a negative control compound in fibrosis and collagen metabolism research where selective exclusion of LH inhibitory activity is required, and as a critical tool compound for dissecting the structural determinants of minoxidil's antifibrotic pharmacology.
- [1] Murad S, Tennant MC, Pinnell SR. Structure-activity relationship of minoxidil analogs as inhibitors of lysyl hydroxylase in cultured fibroblasts. Arch Biochem Biophys. 1992 Jan;292(1):234-8. doi: 10.1016/0003-9861(92)90073-6. PMID: 1309293. View Source
- [2] Murad S, Pinnell SR. Suppression of fibroblast proliferation and lysyl hydroxylase activity by minoxidil. J Biol Chem. 1987 Sep 5;262(25):11973-8. PMID: 2442156. View Source
